5,6-dichloro-2,3-dihydro-1H-isoindole hydrochloride
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Overview
Description
5,6-Dichloro-2,3-dihydro-1H-isoindole hydrochloride is a chemical compound with the molecular formula C8H7Cl2N It is a derivative of isoindole, a heterocyclic compound containing nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-dichloro-2,3-dihydro-1H-isoindole hydrochloride typically involves the reaction of 5,6-dichloro-1H-isoindole with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired hydrochloride salt. The process may involve the use of solvents such as methanol or ethanol to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 5,6-Dichloro-2,3-dihydro-1H-isoindole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
5,6-Dichloro-2,3-dihydro-1H-isoindole hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,6-dichloro-2,3-dihydro-1H-isoindole hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
5,6-Dichloro-1H-isoindole: A closely related compound without the dihydro modification.
2,3-Dihydro-1H-isoindole: A similar compound lacking the chlorine substituents.
5,6-Dichloroindole: Another related compound with a different ring structure.
Uniqueness: 5,6-Dichloro-2,3-dihydro-1H-isoindole hydrochloride is unique due to its specific combination of chlorine substituents and the dihydro modification. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research applications.
Properties
CAS No. |
15997-91-8 |
---|---|
Molecular Formula |
C8H8Cl3N |
Molecular Weight |
224.5 g/mol |
IUPAC Name |
5,6-dichloro-2,3-dihydro-1H-isoindole;hydrochloride |
InChI |
InChI=1S/C8H7Cl2N.ClH/c9-7-1-5-3-11-4-6(5)2-8(7)10;/h1-2,11H,3-4H2;1H |
InChI Key |
NIUYQVYLWQMFRM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC(=C(C=C2CN1)Cl)Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
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